molecular formula C54H58Si6 B11951089 Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl- CAS No. 89634-96-8

Hexasilane, 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenyl-

Cat. No.: B11951089
CAS No.: 89634-96-8
M. Wt: 875.5 g/mol
InChI Key: IXJFUGGPAKDQJD-UHFFFAOYSA-N
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Description

1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane: is a unique organosilicon compound with the molecular formula C54H58Si6 and a molecular weight of 875.58 g/mol This compound is characterized by its six silicon atoms, each bonded to phenyl and methyl groups, forming a highly symmetrical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane typically involves the reaction of hexachlorodisilane with phenylmagnesium bromide in the presence of a catalyst. The reaction proceeds under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles like alkyl halides, nucleophiles like Grignard reagents.

Major Products Formed:

    Oxidation: Silanol or siloxane derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted organosilicon compounds depending on the reagents used.

Scientific Research Applications

1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The phenyl and methyl groups attached to the silicon atoms also play a role in modulating the compound’s properties and reactivity .

Comparison with Similar Compounds

  • 1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
  • 2,2,4,4,6,6-hexamethyl-1,3,5-cyclohexanetrione
  • 1,1,1,6,6,6-hexaphenyl-3-methyl-3-hexene
  • 5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane
  • 1,1,1,6,6,6-hexaphenyl-hexane-2,5-dione

Uniqueness: 1,1,1,6,6,6-hexamethyl-2,2,3,3,4,4,5,5-octaphenylhexasilane stands out due to its highly symmetrical structure and the presence of multiple silicon atoms. This unique arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

89634-96-8

Molecular Formula

C54H58Si6

Molecular Weight

875.5 g/mol

IUPAC Name

[diphenyl(trimethylsilyl)silyl]-[[diphenyl(trimethylsilyl)silyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C54H58Si6/c1-55(2,3)57(47-31-15-7-16-32-47,48-33-17-8-18-34-48)59(51-39-23-11-24-40-51,52-41-25-12-26-42-52)60(53-43-27-13-28-44-53,54-45-29-14-30-46-54)58(56(4,5)6,49-35-19-9-20-36-49)50-37-21-10-22-38-50/h7-46H,1-6H3

InChI Key

IXJFUGGPAKDQJD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)[Si](C)(C)C

Origin of Product

United States

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